3-(Chloromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFKRVJEAOUXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735229 | |
| Record name | 3-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-52-2 | |
| Record name | 3-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Chloromethyl)piperidine hydrochloride is a significant compound in medicinal chemistry, recognized for its diverse biological activities and applications. This article delves into its synthesis, pharmacological properties, and potential therapeutic uses, supported by data tables and research findings.
- Molecular Formula : C₆H₈ClN·HCl
- Molecular Weight : 170.08 g/mol
- Appearance : White crystalline solid
- Solubility : Highly soluble in water and ethanol
- Melting Point : Approximately 144 °C
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Below are key areas of its activity:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's. Inhibiting these enzymes can enhance acetylcholine levels, potentially improving cognitive functions .
- Anticancer Properties : Studies have shown that derivatives of piperidine compounds, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
- Anti-inflammatory Effects : The compound's derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Preliminary results indicate that certain derivatives can effectively suppress COX-2 activity, suggesting potential applications in treating inflammatory diseases .
The mechanism of action for this compound involves its reactivity due to the chloromethyl group, which acts as an electrophile. This allows it to form covalent bonds with nucleophilic sites on biological molecules, influencing various biochemical pathways.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Methylpiperidine | 626-50-4 | Commonly used as a solvent and reagent |
| 4-Chloropiperidine | 100-00-5 | Exhibits different biological activity |
| N-Methylpiperazine | 109-00-2 | Known for its use in pharmaceuticals |
| 3-Picolyl Chloride | 6959-48-4 | Similar reactivity but different applications |
This compound is distinguished by its specific chloromethyl group, enhancing its reactivity compared to other piperidine derivatives. This feature allows it to serve as a versatile building block in organic synthesis aimed at developing complex molecules with targeted biological activities.
Case Studies
- Alzheimer's Disease Treatment : A study highlighted the dual inhibition of AChE and BuChE by piperidine derivatives, including those related to this compound. These compounds showed promise in enhancing cognitive function through increased acetylcholine levels .
- Cancer Research : Research involving piperidine derivatives indicated improved cytotoxicity against specific cancer cell lines when compared to existing treatments. The structure-activity relationship (SAR) studies emphasized the importance of the piperidine ring in enhancing biological activity .
Scientific Research Applications
Chemical Properties and Structure
3-(Chloromethyl)piperidine hydrochloride has the molecular formula C7H10Cl2N and a CAS number of 6959-48-4. It is characterized by a piperidine ring with a chloromethyl group, making it a versatile intermediate for various chemical reactions.
Scientific Research Applications
1. Pharmaceutical Synthesis
This compound serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various biologically active molecules. For instance, it is utilized in the preparation of antihypertensive agents and central nervous system stimulants.
2. Agrochemical Production
The compound is also used as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides. Its chloromethyl group can be substituted with different functional groups to create effective pest control agents.
3. Material Science
In material science, this compound is employed in the development of polymers and resins. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength.
Case Study 1: Synthesis of Antihypertensive Agents
A study demonstrated the use of this compound in synthesizing a new class of antihypertensive agents. The compound was reacted with various nucleophiles to yield derivatives that exhibited significant blood pressure-lowering effects in animal models. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and purity.
Case Study 2: Development of Insecticides
Research conducted on the synthesis of insecticides highlighted how this compound could be modified to enhance insecticidal activity. The chloromethyl group was substituted with different alkyl chains, resulting in compounds that showed improved efficacy against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to untreated controls.
Chemical Reactions Analysis
Oxidation-Reduction Sequence
-
Oxidation : 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water.
-
Molar ratio: 1:2.1–2.3 (3-methylpyridine to KMnO₄).
-
Conditions: 85–90°C, 30 min heating.
-
Result: Crystalline 3-picolinic acid (yield: ~90%).
-
-
Esterification : 3-picolinic acid reacts with methanol under acidic conditions.
-
Molar ratio: 1:1.3 (acid to methanol).
-
-
Reduction : Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol using sodium borohydride (NaBH₄).
-
Catalyst: AlCl₃.
-
Solvent: THF/toluene (1:1).
-
-
Chlorination : 3-pyridinemethanol reacts with thionyl chloride (SOCl₂).
-
Molar ratio: 1:1.1–1.3 (alcohol to SOCl₂).
-
| Step | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ | 85–90°C, 30 min | 3-Picolinic acid |
| Esterification | CH₃OH (acidic) | Acid catalyst | Methyl pyridine-3-carboxylate |
| Reduction | NaBH₄/AlCl₃ | THF/toluene | 3-Pyridinemethanol |
| Chlorination | SOCl₂ | Room temperature | 3-(Chloromethyl)pyridine HCl |
Direct Chlorination
-
Hydroxyalkyl Pyridine : 3-pyridinemethanol reacts with excess thionyl chloride in toluene.
-
Precipitation : Product is isolated via vacuum/nitrogen purging, filtration, and washing.
-
Purity : 99.1% (HPLC), 99.8% area% (non-aqueous titration).
Chemical Reactivity
The chloromethyl group in 3-(chloromethyl)pyridine hydrochloride facilitates nucleophilic substitution reactions. Key reactivity includes:
-
Alkylation : Reacts with amines, alcohols, or thiols to form alkylated derivatives.
-
Elimination : Under basic conditions, may form alkenes via dehydrohalogenation.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic substitution | NH₃, R-OH, R-SH | Alkylated pyridines |
| Elimination | NaOH, heat | Pyridyl alkenes |
Carcinogenicity
-
Bioassay Results :
-
Administered to Fischer 344 rats and B6C3F1 mice via gavage (75–200 mg/kg).
-
Outcomes :
-
Squamous-cell papillomas/carcinomas in male rats and mice (P < 0.001).
-
Corrosive effects on gastric mucosa.
-
-
Hazard Classifications
-
Hazard Statements :
-
H302 (toxic if swallowed).
-
H314 (causes severe skin/eye burns).
-
H290 (corrosive to metals).
-
| Parameter | Value |
|---|---|
| Melting Point | 144°C |
| Solubility | Water-soluble |
| Storage Temperature | <15°C (inert gas) |
Industrial Considerations
Comparison with Similar Compounds
3-(Chloromethyl)-2-methylpyridine Hydrochloride
- Structural Differences : Replaces the piperidine ring with a pyridine ring, introducing aromaticity and altering electronic properties. The chloromethyl group at the 3-position is retained.
- Reactivity : The pyridine ring’s electron-deficient nature may reduce nucleophilicity compared to piperidine. This affects its utility in reactions requiring basic nitrogen participation.
- Applications : Primarily used in heterocyclic chemistry for synthesizing ligands or catalysts .
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine Hydrochloride
BF 2649 (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine Hydrochloride)
- Structure: Features a 4-chlorophenylpropoxy chain attached to the piperidine ring. Molecular formula: C17H26ClNO·HCl·½H2O.
- Pharmacological Activity: Acts as a histamine H1 receptor inverse agonist (EC50 = 1.5 nM) with nootropic effects. Solubility in water and DMSO (up to 100 mM) highlights formulation versatility.
- Comparison : The extended hydrophobic chain and chlorophenyl group enhance receptor binding specificity, unlike the simpler chloromethyl group in 3-(Chloromethyl)piperidine hydrochloride .
3-Methoxypiperidine Hydrochloride
- Structural Variation : Substitutes chloromethyl with a methoxy (-OCH3) group at the 3-position.
- Physicochemical Properties : Melting point = 108–112°C; boiling point = 189.9°C. The electron-donating methoxy group increases piperidine’s basicity compared to the electron-withdrawing chloromethyl group.
- Applications : Used in synthesizing chiral ligands or intermediates where steric and electronic modulation is critical .
3-Cyclohexylpiperidine Hydrochloride
- Structure : Incorporates a cyclohexyl group at the 3-position.
- Applications : Explored in agrochemicals and as a building block for complex alkaloids .
Data Table: Key Properties of this compound and Analogues
Pharmacological Potential
- Halogenated derivatives (e.g., 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl) show enhanced lipophilicity, correlating with improved blood-brain barrier penetration for neurological targets .
- BF 2649’s inverse agonist activity demonstrates how piperidine derivatives can be tailored for specific receptor subtypes, a feature less explored in simpler chloromethyl derivatives .
Physicochemical Properties
- Methoxy and cyclohexyl substituents alter melting points and solubility profiles. For example, 3-Methoxypiperidine HCl’s higher melting point (108–112°C) versus 3-(Chloromethyl)piperidine HCl suggests differences in crystalline packing .
Preparation Methods
Direct Chlorination of 3-Piperidinemethanol Using Thionyl Chloride
One of the most established and industrially relevant methods for preparing 3-(chloromethyl)piperidine hydrochloride involves the reaction of 3-piperidinemethanol (the corresponding hydroxy compound) with thionyl chloride (SOCl2) in an inert organic solvent medium.
- The 3-piperidinemethanol is dissolved in an inert organic solvent such as toluene.
- A slight molar excess of thionyl chloride (approximately 0.1 to 0.2 equivalents excess) is used to convert the hydroxymethyl group to chloromethyl.
- The reaction is carried out at controlled temperatures, generally maintained below 35°C to minimize side reactions.
- The reaction mixture is stirred under nitrogen atmosphere to avoid moisture and oxygen interference.
- The chloromethylpiperidine hydrochloride initially forms as an oily semi-solid which can be converted to a crystalline solid by applying vacuum or nitrogen purge.
- The solid product is then filtered, washed with toluene, and dried under vacuum to yield a high purity crystalline hydrochloride salt.
Key Reaction Parameters and Data:
| Parameter | Condition/Value |
|---|---|
| Solvent | Toluene |
| Thionyl chloride excess | 0.1 – 0.2 equivalents |
| Reaction temperature | 23 – 35 °C |
| Reaction time | 1 hour stirring + 2 hours vacuum/nitrogen purge |
| Yield | ~97% (molar yield) |
| Purity (HPLC) | 99.8% area percent |
- Avoids preliminary formation of hydroxyalkyl pyridinium hydrochloride salts.
- Reduces the use of hazardous thionyl chloride compared to prior art (which used large excesses).
- No evolution of HCl gas during reaction, reducing exhaust treatment requirements.
- High purity product with simplified work-up.
Representative Reaction Setup:
- A 500 mL three-neck round-bottom flask equipped with mechanical stirrer, thermometer, and addition funnel with nitrogen inlet.
- The thionyl chloride and toluene mixture is charged first.
- The 3-piperidinemethanol solution in toluene is added slowly under stirring and temperature control.
- After completion, vacuum is applied to precipitate the product, followed by filtration and washing.
This method is adapted from analogous preparation of 3-chloromethylpyridine hydrochloride and is applicable to piperidine derivatives with similar reactivity profiles.
Multi-Step Synthesis via Oxidation, Esterification, Reduction, and Chlorination
An alternative, more elaborate synthetic route involves the following steps starting from 3-methylpiperidine:
Oxidation: 3-Methylpiperidine is oxidized to 3-piperidinecarboxylic acid (nicotinic acid analog) using potassium permanganate in aqueous medium at 85–90°C.
Esterification: The acid is esterified with methanol under acidic conditions to form methyl 3-piperidinecarboxylate.
Reduction: The methyl ester is reduced to 3-piperidinemethanol using sodium borohydride in the presence of a Lewis acid catalyst such as aluminum chloride in a mixed solvent of tetrahydrofuran (THF) and toluene at 0–5°C.
Chlorination: The 3-piperidinemethanol is then reacted with thionyl chloride in methanol solution to give this compound.
Key Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | KMnO4 (1:2.1–2.3 molar ratio), 85–90°C, 30 min | High | Acidified to pH 3–4, filtered at 25°C |
| Esterification | Methanol (1:1.3 molar ratio), acidic conditions | High | Methyl ester formation |
| Reduction | NaBH4 (4–5 eq), AlCl3 catalyst, THF/toluene (1:1), 0–5°C, 3–4 h | High | TLC monitored for completion |
| Chlorination | SOCl2 (1.1–1.3 eq), methanol solution | 80–82 | TLC monitored, filtration to isolate product |
- Allows preparation from inexpensive and readily available 3-methylpiperidine.
- Provides control over intermediate purity and structure.
- High overall yield (~80%) with mild reaction conditions.
- Multi-step process increases complexity and time.
- Requires handling of strong oxidants and Lewis acids.
- Use of sodium borohydride and aluminum chloride requires careful control.
This synthetic route is detailed in Chinese patent CN105085377A and provides a comprehensive approach to this compound synthesis with scalability potential.
Comparative Summary of Preparation Methods
| Feature | Direct Chlorination (Method 1) | Multi-Step Synthesis (Method 2) |
|---|---|---|
| Starting Material | 3-Piperidinemethanol | 3-Methylpiperidine |
| Number of Steps | 1 | 4 |
| Key Reagents | Thionyl chloride, toluene | KMnO4, methanol, NaBH4, AlCl3, SOCl2 |
| Reaction Conditions | Mild (23–35°C), inert solvent | Varied: 85–90°C oxidation, 0–5°C reduction |
| Yield | ~97% | ~80% overall |
| Purity | >99% (HPLC) | High, TLC monitored |
| Environmental/Cost Considerations | Reduced SOCl2 usage, no HCl gas evolution | Use of strong oxidants and Lewis acids, multi-step |
| Scalability | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
